Lipophilicity (LogP): 2-Fluoro Substitution Offers a 1.4-Fold Increase in Lipophilicity vs. Non-Fluorinated Analog, Providing a Balanced Profile for Drug Design
The 2-fluoro substitution on the pyridine ring of 2-(2-fluoropyridin-3-yl)ethanamine results in a predicted LogP of 1.42 [1]. This represents a significant increase in lipophilicity compared to the non-fluorinated parent compound, 2-(pyridin-3-yl)ethanamine, which has a predicted LogP of -0.03 . This ~1.45 log unit increase (approximately 28-fold increase in partition coefficient) is a direct consequence of the fluorine atom's ability to increase molecular volume and reduce polarity, yet it remains within the optimal range for oral bioavailability (LogP 1-3). In contrast, the 2-chloro analog exhibits a LogP of 2.46 , which is >1 log unit higher and may increase the risk of poor aqueous solubility and off-target binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.42 (Predicted) |
| Comparator Or Baseline | 2-(pyridin-3-yl)ethanamine: -0.03 (Predicted); 1-(2-chloropyridin-3-yl)ethanamine: 2.46 (Predicted); (2-bromopyridin-3-yl)methanamine: 1.30 (Predicted) |
| Quantified Difference | vs. non-fluorinated: ΔLogP = +1.45; vs. 2-chloro analog: ΔLogP = -1.04; vs. 2-bromo analog: ΔLogP = +0.12 |
| Conditions | Predicted values using computational methods (XLogP3 or similar) as reported in chemical databases [1][2]. |
Why This Matters
Selecting the 2-fluoro analog provides a precise, intermediate lipophilicity that is ideal for balancing membrane permeability and aqueous solubility, a critical factor in lead optimization that is not achievable with the more polar non-fluorinated or the excessively lipophilic chloro analog.
- [1] Chemsrc. 150049-53-9: 3-Pyridineethanamine,2-fluoro-(9CI). https://m.chemsrc.com/baike/1082564.html View Source
- [2] ChemTradeHub. (2-Bromopyridin-3-yl)methanamine. https://jp.chemtradehub.com/compounds/casno-205744-15-6/ View Source
